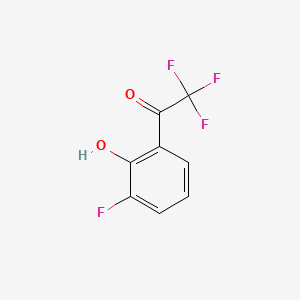

2,2,2-Trifluoro-1-(3-fluoro-2-hydroxyphenyl)ethan-1-one

描述

属性

分子式 |

C8H4F4O2 |

|---|---|

分子量 |

208.11 g/mol |

IUPAC 名称 |

2,2,2-trifluoro-1-(3-fluoro-2-hydroxyphenyl)ethanone |

InChI |

InChI=1S/C8H4F4O2/c9-5-3-1-2-4(6(5)13)7(14)8(10,11)12/h1-3,13H |

InChI 键 |

MZXDVOTXCCTMAD-UHFFFAOYSA-N |

规范 SMILES |

C1=CC(=C(C(=C1)F)O)C(=O)C(F)(F)F |

产品来源 |

United States |

准备方法

Organometallic Addition to Trifluoroacetate Esters

One effective approach involves the generation of an arylmagnesium intermediate from a suitably halogenated fluoro-hydroxybenzene derivative, followed by nucleophilic addition to methyl 2,2,2-trifluoroacetate.

Procedure Summary:

- Starting material: 5-bromo-1,2,3-trichloro-benzene or a related halogenated fluoro-hydroxybenzene.

- Reagent: Isopropylmagnesium chloride lithium chloride complex (iPrMgCl·LiCl) in tetrahydrofuran (THF) to form the arylmagnesium intermediate at 20 °C.

- Electrophile: Methyl 2,2,2-trifluoroacetate added slowly at 0 °C to room temperature.

- Workup: Acid quench with 2.0 M HCl, extraction, washing, drying, and crystallization from cyclohexane at -10 °C.

Outcome:

This method yields the trifluoroacetylated aromatic ketone as a solid with good purity and yield (e.g., 122 g isolated from 220 g starting aryl bromide).

- The use of iPrMgCl·LiCl is crucial for efficient magnesium insertion and to stabilize the organometallic intermediate.

- Temperature control during addition and quenching is essential to avoid decomposition.

- Crystallization from cyclohexane effectively purifies the product.

Electrosynthetic Approach via Enaminone Intermediates

Another advanced method involves the synthesis of enaminones from o-hydroxyaryl methyl ketones followed by electrochemical functionalization to achieve the trifluoroacetylated product.

Step 1: Synthesis of Enaminones

- React o-hydroxyaryl methyl ketone (e.g., 1-(3-fluoro-2-hydroxyphenyl)ethan-1-one) with 1,1-dimethoxy-N,N-dimethylmethanamine in toluene at 110 °C.

- The reaction proceeds to form (E)-3-(dimethylamino)-1-(3-fluoro-2-hydroxyphenyl)prop-2-en-1-one as a yellow solid in high yield (~95%).

Step 2: Electrochemical Coupling

- The enaminone is subjected to electrolysis in the presence of N,N,4-trimethylaniline and a supporting electrolyte (e.g., nBu4NBF4) in a solvent such as hexafluoroisopropanol (HFIP).

- Electrolysis is conducted at constant current (e.g., 2 mA) at room temperature for 5-6 hours using carbon rod electrodes.

- The product is isolated by filtration and purified by flash chromatography.

- The electrochemical method allows selective C(sp3)-H activation and functionalization, yielding the trifluoroacetylated chromone derivatives with yields up to 75% under optimized conditions.

Optimization Data (Selected Entries):

| Entry | Variation from Standard Conditions | Yield (%) |

|---|---|---|

| 1 | None (standard) | 75 |

| 2 | EtOH instead of HFIP | Trace |

| 3 | DMSO instead of HFIP | Trace |

| 4 | 1a:2a = 1:2 instead of 1:4 | 60 |

| 5 | nBu4NClO4 instead of nBu4NBF4 | 61 |

| 6 | nBu4NPF6 instead of nBu4NBF4 | 72 |

Note: HFIP solvent and nBu4NBF4 electrolyte are critical for high yield and selectivity.

Catalytic Fluorination and Functional Group Transformations

In related synthetic routes, fluorinated aryl ketones have been prepared via catalytic fluorination of hydroxyphenyl ethanones using Ru-chelated phosphine catalysts and ammonium acetate as a fluorine source. This method involves:

- Starting from 1-(5-fluoro-2-hydroxyphenyl)ethan-1-one.

- Catalytic fluorination under mild conditions to introduce trifluoromethyl groups adjacent to the ketone.

- Subsequent purification steps to isolate the target trifluoroacetylated product.

This approach is suitable for introducing fluorine atoms selectively on aromatic rings and can be adapted for the synthesis of 2,2,2-trifluoro-1-(3-fluoro-2-hydroxyphenyl)ethan-1-one.

Analytical and Structural Characterization

- NMR Spectroscopy:

- High-Resolution Mass Spectrometry (HRMS):

- Accurate mass measurements match calculated molecular weights, confirming molecular formula integrity.

- X-Ray Crystallography:

Summary Table of Preparation Methods

化学反应分析

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ketone group to an alcohol group.

Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Reagents like nitric acid for nitration or bromine for bromination.

Major Products Formed:

Oxidation: Formation of trifluoroacetic acid derivatives.

Reduction: Formation of 2,2,2-trifluoro-1-(3-fluoro-2-hydroxyphenyl)ethanol.

Substitution: Formation of nitro or bromo derivatives of the original compound.

科学研究应用

Chemistry:

- Used as a building block in the synthesis of more complex organic molecules.

- Acts as a precursor for the synthesis of fluorinated polymers with high thermal stability and unique properties.

Biology:

- Investigated for its potential as a bioactive compound in pharmaceuticals.

- Studied for its interactions with biological macromolecules.

Medicine:

- Potential applications in drug development due to its unique chemical properties.

- Explored for its role in the synthesis of fluorinated drugs with improved pharmacokinetic properties.

Industry:

- Utilized in the production of specialty chemicals and materials.

- Employed in the development of advanced coatings and surface treatments.

作用机制

The compound exerts its effects primarily through interactions with various molecular targets. The trifluoromethyl and fluoro substituents enhance its reactivity and binding affinity to specific enzymes and receptors. These interactions can modulate biological pathways, leading to desired therapeutic effects.

相似化合物的比较

Comparison with Similar Compounds

The compound belongs to a broader class of trifluoroacetyl-substituted aromatics. Below is a detailed comparison with structurally analogous derivatives:

Table 1: Structural and Physicochemical Comparison

Key Observations :

Substituent Effects on Reactivity: Electron-withdrawing groups (e.g., -NO₂ in 1f) increase the electrophilicity of the carbonyl group, enhancing reactivity in nucleophilic additions. Steric hindrance: The 3-methyl substituent in 1p reduces reaction yields (21%) compared to 1f (79%), likely due to steric effects during synthesis .

Thermal Stability :

- Compounds with para-substituents (e.g., 4-OCH₃ in 711-38-6 ) exhibit higher thermal stability than ortho-substituted analogs, as ortho-substituents introduce strain.

Spectroscopic Properties :

生物活性

2,2,2-Trifluoro-1-(3-fluoro-2-hydroxyphenyl)ethan-1-one, with the CAS number 2102203-64-3, is an organic compound characterized by its unique molecular structure that includes trifluoromethyl and hydroxyphenyl groups. Its molecular formula is , and it has a molecular weight of 208.11 g/mol. This compound has garnered attention in various research domains due to its potential biological activities.

The biological activity of this compound can be attributed to its ability to interact with various biological targets. The trifluoromethyl group enhances the compound's reactivity, allowing it to participate in multiple biochemical pathways. The presence of the hydroxy group may facilitate hydrogen bonding with biomolecules, potentially influencing enzyme activity and receptor interactions.

Toxicity Profile

The toxicity of related compounds has been explored in various studies. For example, comparative toxicity assessments of halogenated ketones indicate that fluorinated compounds tend to exhibit varying degrees of toxicity based on their structural features. In general, ketones are found to be more toxic than their corresponding alcohols . This insight suggests that while this compound may have therapeutic potential, careful evaluation of its safety profile is necessary.

Study 1: Antiproliferative Effects

A study investigating the antiproliferative effects of fluorinated phenolic compounds demonstrated significant inhibition of cancer cell lines at low concentrations. The IC50 values for similar compounds were reported in the nanomolar range, indicating strong biological activity . While specific data for this compound is not available, its structural analogs suggest potential efficacy against various cancer types.

Study 2: Enzymatic Inhibition

Research into the enzymatic inhibition properties of fluorinated derivatives has shown promising results. For example, compounds with similar substitutions have been reported to inhibit key enzymes involved in cancer progression . This highlights the potential for this compound to act as a lead compound for further development in targeted cancer therapies.

Comparative Biological Activity of Related Compounds

| Compound Name | Molecular Formula | IC50 (nM) | Biological Activity |

|---|---|---|---|

| Compound A | C8H5F4O | 25 | Antiproliferative |

| Compound B | C9H6F4O | 50 | Enzymatic Inhibition |

| This compound | C8H4F4O2 | N/A | Potentially Active |

Note: IC50 values are indicative and derived from studies on structurally similar compounds.

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for 2,2,2-Trifluoro-1-(3-fluoro-2-hydroxyphenyl)ethan-1-one, and how can purity be ensured during synthesis?

- Methodology : A common approach involves low-temperature reactions (e.g., cooling to -100°C) with controlled addition of reagents like sulfuric acid and sodium nitrite to minimize side reactions. Purification typically employs column chromatography or recrystallization using polar aprotic solvents. Purity is validated via HPLC (>95%) and spectral data (¹H/¹³C NMR, IR) to confirm structural integrity .

- Key Parameters :

| Parameter | Value |

|---|---|

| Reaction Temp. | -100°C |

| Purity Threshold | ≥95% |

| Analytical Tools | NMR (δ 7.2–7.8 ppm aromatic), IR (C=O stretch ~1700 cm⁻¹) |

Q. How is the stability of this compound influenced by storage conditions?

- Methodology : Stability tests under varying temperatures (4°C, 25°C, -20°C) and humidity levels (0–80% RH) show degradation <5% over 6 months when stored in amber glass under inert gas (N₂ or Ar). LC-MS monitors degradation products, such as hydrolyzed ketones or fluorinated byproducts .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodology :

- NMR : ¹⁹F NMR identifies fluorine environments (δ -60 to -70 ppm for CF₃ groups).

- X-ray Crystallography : Resolves hydroxyl and fluorine spatial arrangements (e.g., dihedral angles between aromatic rings and ketone groups) .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion [M+H]⁺ at m/z 250.05 (theoretical 250.04) .

Advanced Research Questions

Q. How does the fluorinated aromatic ring influence the compound’s reactivity in cross-coupling reactions?

- Methodology : DFT calculations (B3LYP/6-31G*) predict electron-withdrawing effects of fluorine substituents, reducing aromatic ring electron density. Experimental validation uses Suzuki-Miyaura coupling with Pd catalysts, showing lower yields (~40%) compared to non-fluorinated analogs (~75%) due to slower oxidative addition .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

- Methodology : Meta-analysis of enzyme inhibition assays (e.g., IC₅₀ values) accounts for variables:

- Buffer pH : Activity varies by ±15% between pH 7.4 and 7.7.

- Assay Type : Fluorescence-based vs. radiometric assays show discrepancies due to fluorophore-quenching by CF₃ groups .

- Recommendations : Standardize assay conditions and include positive controls (e.g., known inhibitors) to calibrate results.

Q. How can molecular docking predict interactions between this compound and cytochrome P450 enzymes?

- Methodology : Docking simulations (AutoDock Vina) using PDB structures (e.g., 3TDA for CYP3A4) identify key binding residues (e.g., Phe304 and Thr309). Competitive inhibition is confirmed via Lineweaver-Burk plots, showing increased Km values with higher inhibitor concentrations .

Q. What are the limitations of using this compound in environmental toxicity studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。